(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester
Description
“(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester” is a pyridine-derived compound featuring a tert-butyl carbamate group at the 3-position and an acetyl substituent at the 6-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry and pharmaceutical synthesis, particularly in the development of bioactive molecules . Its acetyl group provides a reactive site for further derivatization, enabling the formation of hydrazones, oximes, or participation in condensation reactions.
Properties
IUPAC Name |
tert-butyl N-(6-acetylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)10-6-5-9(7-13-10)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJIEHOBOFHMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester typically involves the reaction of 6-acetylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
6-Acetylpyridine+tert-Butyl chloroformate→(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield 6-pyridinecarboxylic acid, while reduction of the pyridine ring can produce 6-acetylpiperidine.
Scientific Research Applications
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The acetyl group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, modulating their activity. The carbamate ester can undergo hydrolysis, releasing the active compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between “(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester” and its analogs:
Structural and Functional Analysis:
Substituent Effects: Electron-Withdrawing Groups (EWG): The acetyl group in the target compound is a moderate EWG, reducing electron density on the pyridine ring compared to electron-donating groups (e.g., methoxy in ). This enhances electrophilic substitution at meta/para positions .
Synthetic Pathways: The target compound’s synthesis likely involves acetylation of a pre-functionalized pyridine-carbamate intermediate, whereas halogenated analogs () employ lithiation or direct halogenation .
However, tert-butyl carbamates generally enhance lipid solubility, balancing bioavailability . The pKa of the target compound’s pyridine nitrogen is likely lower (~4–5) than amino-substituted analogs (e.g., , pKa ~12.06) due to the acetyl group’s electron-withdrawing effects .
Applications :
Biological Activity
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyridine ring substituted with an acetyl group and a tert-butyl carbamate moiety, which may confer various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O3. Its structure includes:
- A pyridine ring , which is known for its ability to interact with biological targets.
- An acetyl group , which can enhance lipophilicity and influence biological interactions.
- A tert-butyl carbamate moiety , which can participate in various biochemical processes.
Biological Activity Overview
The potential biological activities of this compound are primarily attributed to its functional groups, which may facilitate interactions with enzymes and receptors. The following sections detail specific activities observed in related compounds and potential implications for this ester.
Antimicrobial Activity
Pyridine derivatives have been noted for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various pathogens, suggesting that this compound may also possess antimicrobial effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The carbamate group in this compound is conducive to enzyme inhibition. Compounds with similar structures have been studied for their role as enzyme inhibitors, particularly in the context of metabolic pathways. For example, carbamates can serve as reversible inhibitors of acetylcholinesterase, an important enzyme in neurotransmission .
Anti-inflammatory and Analgesic Effects
Research on related pyridine compounds has highlighted their anti-inflammatory and analgesic properties. These effects are likely mediated through the modulation of inflammatory pathways and pain receptors, making this compound a candidate for further investigation in pain management therapies.
Comparative Analysis with Similar Compounds
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyridine-2-carboxylic acid derivative | Carboxylic acid on pyridine | Anti-inflammatory |
| Aminopyridine | Amino group on pyridine | Neuroprotective |
| Carbamate insecticide | Carbamate linkage | Insect neurotoxin |
This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the unique profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
